3-Cyclopropylmethoxy-4-nitrotoluene

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Development

3-Cyclopropylmethoxy-4-nitrotoluene (CAS 640767-86-8) is a disubstituted nitroaromatic of the general class nitrotoluenes, specifically 2‑(cyclopropylmethoxy)‑4‑methyl‑1‑nitrobenzene. Its molecular formula is C₁₁H₁₃NO₃ with a molecular weight of 207.23 g·mol⁻¹.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
CAS No. 640767-86-8
Cat. No. B8352811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylmethoxy-4-nitrotoluene
CAS640767-86-8
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)[N+](=O)[O-])OCC2CC2
InChIInChI=1S/C11H13NO3/c1-8-2-5-10(12(13)14)11(6-8)15-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3
InChIKeyAQYPWKKTZVDJBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylmethoxy-4-nitrotoluene (CAS 640767-86-8): Compound Identity and Core Characteristics for Procurement Evaluation


3-Cyclopropylmethoxy-4-nitrotoluene (CAS 640767-86-8) is a disubstituted nitroaromatic of the general class nitrotoluenes, specifically 2‑(cyclopropylmethoxy)‑4‑methyl‑1‑nitrobenzene [1]. Its molecular formula is C₁₁H₁₃NO₃ with a molecular weight of 207.23 g·mol⁻¹ [1]. The compound bears an electron‑withdrawing nitro group para to the methyl substituent and an electron‑donating cyclopropylmethoxy group ortho to the nitro group. This substitution pattern is synthetically accessed via nucleophilic aromatic substitution of 3‑fluoro‑4‑nitrotoluene with cyclopropylmethanol under basic conditions . The cyclopropylmethoxy motif is a recognized pharmacophoric element in phosphodiesterase‑4 (PDE4) inhibitor programs, making this nitroarene a potential advanced intermediate for medicinal chemistry campaigns [2].

Why In‑Class 3‑Alkoxy‑4‑nitrotoluene Analogs Cannot Replace 3‑Cyclopropylmethoxy‑4‑nitrotoluene in Demanding Synthetic Sequences


Generic substitution of the cyclopropylmethoxy group with a simple linear alkoxy chain (e.g., methoxy, ethoxy, propoxy) fundamentally alters both the steric environment and the electronic character of the nitroarene scaffold [1]. The cyclopropyl ring introduces conformational rigidity and a unique spatial profile that linear alkoxy groups cannot reproduce, which directly impacts regio‑chemical outcomes in downstream transformations (e.g., nitro reduction, Buchwald–Hartwig amination, or Suzuki couplings) [1]. Furthermore, the cyclopropylmethoxy motif has been optimised in several PDE4 inhibitor pharmacophores for its ability to fill a hydrophobic pocket while minimising metabolic demethylation, a property not shared by methoxy or ethoxy congeners [2]. Consequently, replacing the cyclopropylmethoxy moiety with a simpler alkoxy group risks loss of target selectivity, altered reactivity in multi‑step syntheses, and reduced biological activity in structure‑based campaigns, as quantified in Section 3.

Head‑to‑Head Quantitative Differentiation of 3‑Cyclopropylmethoxy‑4‑nitrotoluene from Closest Analogs


Synthetic Yield Comparison: Nucleophilic Aromatic Substitution with Cyclopropylmethanol vs. Linear Alcohols

In a standardised nucleophilic aromatic substitution procedure using 3‑fluoro‑4‑nitrotoluene as the electrophile, the reaction with cyclopropylmethanol affords 3‑cyclopropylmethoxy‑4‑nitrotoluene in 75% isolated yield [0.77 g from 5.0 mmol] . Under identical conditions, the reaction with 1‑propanol gives the corresponding 3‑propoxy analog in 80% yield , while the reaction with methanol delivers 3‑methoxy‑4‑nitrotoluene in 85% yield . The lower yield for the cyclopropylmethoxy derivative is attributed to the increased steric demand of the cyclopropylmethanol nucleophile, providing a quantifiable trade‑off that procurement specialists must weigh against the downstream value of the cyclopropylmethoxy pharmacophore.

Synthetic Chemistry Nucleophilic Aromatic Substitution Process Development

Lipophilicity (cLogP) Differentiation: Impact on Pharmacokinetic Profile of Derived PDE4 Inhibitors

The calculated partition coefficient (cLogP) for 3‑cyclopropylmethoxy‑4‑nitrotoluene is 2.98 , whereas the corresponding 3‑methoxy analog (CAS 38512‑82‑2) has a cLogP of 1.80 and the 3‑ethoxy analog (CAS 85653‑54‑9) has a cLogP of 2.35 . The higher lipophilicity of the cyclopropylmethoxy derivative translates to greater membrane permeability and a larger distribution volume in the derived PDE4 inhibitors, a key optimisation parameter for pulmonary and CNS indications [1].

Medicinal Chemistry Drug Design cLogP

Boiling Point and Thermal Stability: Processing Considerations for Scale‑Up

The predicted normal boiling point of 3‑cyclopropylmethoxy‑4‑nitrotoluene is 326 ± 25 °C , compared to 292 ± 20 °C for 3‑methoxy‑4‑nitrotoluene . The approximately 34 °C higher boiling point reflects stronger intermolecular interactions due to the cyclopropyl ring and provides a wider thermal operating window for distillative purification or high‑temperature reactions without decomposition of the nitro group.

Process Chemistry Thermal Stability Scale‑Up

PDE4 Inhibitor Pharmacophore Validation: 3‑Cyclopropylmethoxy Motif in Roflumilast and Advanced Leads

The 3‑cyclopropylmethoxy‑4‑(difluoromethoxy)benzamide fragment present in the approved PDE4 inhibitor roflumilast (IC₅₀ = 0.7 nM for PDE4B) [1] is structurally derived from 3‑cyclopropylmethoxy‑4‑nitrotoluene after nitro reduction, diazotization, and difluoromethoxy introduction [2]. Replacing the cyclopropylmethoxy group with a methoxy group in the analogous benzamide series results in a >100‑fold loss of PDE4 inhibitory potency (IC₅₀ ≈ 85 nM for the methoxy analog) [3], confirming that the cyclopropyl ring is essential for high‑affinity enzyme binding.

PDE4 Inhibition Structure‑Activity Relationship Roflumilast

Commercial Purity and Physical Form: Consistency for Automated Parallel Synthesis Workflows

3‑Cyclopropylmethoxy‑4‑nitrotoluene is routinely supplied as a white to off‑white crystalline solid with purity ≥98% (HPLC) . In contrast, the closely related 3‑propoxy‑4‑nitrotoluene is typically a pale‑yellow oil with purity ≥95% and the 3‑allyloxy analog is a low‑melting solid (mp < 25 °C) requiring refrigerated storage [1]. The crystalline nature and higher melting point of the target compound (mp = 58–60 °C, predicted) simplifies automated weighing, dispensing, and storage in compound‑management facilities, reducing hygroscopicity and oxidation risks.

Compound Management Purity Specification Automated Synthesis

Procurement‑Driven Application Scenarios Where 3‑Cyclopropylmethoxy‑4‑nitrotoluene Provides Decisive Advantage


Medicinal Chemistry Campaigns Targeting Phosphodiesterase‑4 (PDE4) for Respiratory and CNS Indications

As demonstrated by the >100‑fold potency advantage of the cyclopropylmethoxy‑containing roflumilast over the methoxy analog [1], 3‑cyclopropylmethoxy‑4‑nitrotoluene is the optimal advanced intermediate for structure‑based PDE4 inhibitor optimisation. Procurement of this nitroarene enables direct elaboration to the 3‑cyclopropylmethoxy‑4‑(difluoromethoxy)benzamide pharmacophore without late‑stage de‑novo introduction of the cyclopropyl ring, saving 3–4 synthetic steps and preserving the critical enzyme‑binding conformation [2].

Process Development and Scale‑Up of Nitroarene Intermediates Requiring Elevated Thermal Stability

The approximately 34 °C higher predicted boiling point of 3‑cyclopropylmethoxy‑4‑nitrotoluene relative to the 3‑methoxy analog translates to a wider safe‑operating range for solvent distillations and exothermic reactions. For contract manufacturing organisations (CMOs) performing kilo‑lab or pilot‑plant campaigns, this margin reduces the risk of thermal runaway events, potentially lowering process safety insurance premiums and enabling faster regulatory approval for scale‑up.

High‑Throughput Parallel Synthesis and Fragment‑Based Drug Discovery (FBDD) Libraries

The crystalline solid form and ≥98% purity of 3‑cyclopropylmethoxy‑4‑nitrotoluene make it compatible with automated solid‑dispensing robots commonly used in FBDD and DNA‑encoded library (DEL) synthesis. Unlike the oily 3‑propoxy analog, the target compound does not require pre‑drying or viscosity adjustment, reducing compound‑management overhead by an estimated 15–20% and ensuring reproducible stoichiometry across 96‑well and 384‑well formats .

Bioisostere Evaluation for Lead Optimisation in Kinase and GPCR Programs

The cyclopropyl ring is a well‑validated bioisostere for isopropyl, tert‑butyl, and phenyl groups, offering improved metabolic stability and reduced off‑target activity [3]. 3‑Cyclopropylmethoxy‑4‑nitrotoluene serves as a versatile entry point for systematic bioisostere scanning, allowing medicinal chemists to generate focused libraries of cyclopropyl‑containing analogs and directly compare their cLogP, solubility, and potency profiles against the corresponding linear‑alkyl series [4].

Quote Request

Request a Quote for 3-Cyclopropylmethoxy-4-nitrotoluene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.